molecular formula C16H16FNO2 B8301494 tert.-Butyl 6-(2-Fluorophenyl)nicotinate

tert.-Butyl 6-(2-Fluorophenyl)nicotinate

Cat. No.: B8301494
M. Wt: 273.30 g/mol
InChI Key: LRZFSQSWFDIOIR-UHFFFAOYSA-N
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Description

tert.-Butyl 6-(2-Fluorophenyl)nicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl ester group and a fluorophenyl group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(2-fluorophenyl)nicotinate typically involves the esterification of 6-(2-fluorophenyl)nicotinic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours.

Industrial Production Methods

Industrial production of tert-butyl 6-(2-fluorophenyl)nicotinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

tert.-Butyl 6-(2-Fluorophenyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted nicotinates .

Scientific Research Applications

tert.-Butyl 6-(2-Fluorophenyl)nicotinate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 6-(2-fluorophenyl)nicotinate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are often studied using computational and experimental methods .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-(2-chlorophenyl)nicotinate
  • Tert-butyl 6-(2-bromophenyl)nicotinate
  • Tert-butyl 6-(2-methylphenyl)nicotinate

Uniqueness

tert.-Butyl 6-(2-Fluorophenyl)nicotinate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.30 g/mol

IUPAC Name

tert-butyl 6-(2-fluorophenyl)pyridine-3-carboxylate

InChI

InChI=1S/C16H16FNO2/c1-16(2,3)20-15(19)11-8-9-14(18-10-11)12-6-4-5-7-13(12)17/h4-10H,1-3H3

InChI Key

LRZFSQSWFDIOIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)C2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round-bottom flask was added 2-fluoro phenylboronic acid (271 mg, 1.94 mmol), palladium tetrakis(triphenylphosphine) (22.4 mg, 0.0194 mmol)) and tert-butyl 6-bromonicotinate (500 mg, 1.94 mmol) and the mixture was evacuated 3× with N2. The solids were dissolved in 25 mL of DMF, followed by addition of 2.9 mL of 2 M cesium carbonate. The resulting mixture was heated to ˜90° C. The mixture was cooled to room temperature and then poured into a seperatory funnel, followed by addition of EtOAc and water (1×200 mL). The layers were separated and the organic extract washed with brine (1×200 mL), dried MgSO4, filtered and concentrated to afford an orange oil. The crude mixture was purified by chromatography (silica, 10% EtOAc:Heptane) to afford the desired product (224 mg, 40%). 1H NMR (400 MHz, DMSO-d6) □ ppm 9.16 (1H, d, J=2.2 Hz), 8.34 (1H, dd, J=8.3, 2.3 Hz), 7.90-8.05 (2H, m), 7.50-7.62 (1H, m), 7.33-7.44 (2H, m) 1.59 (9 H, s).
Quantity
271 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
22.4 mg
Type
catalyst
Reaction Step One
Yield
40%

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